molecular formula C13H18BrNO3 B13909615 tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate

tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate

Cat. No.: B13909615
M. Wt: 316.19 g/mol
InChI Key: GUYOWEDFWIEULN-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a substituted phenyl ring. The substituents include a bromine atom at position 2, a methoxy group at position 3, and a methyl group at position 6. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical applications, where its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) . The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization of the aromatic core .

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-(2-bromo-3-methoxy-6-methylphenyl)carbamate

InChI

InChI=1S/C13H18BrNO3/c1-8-6-7-9(17-5)10(14)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16)

InChI Key

GUYOWEDFWIEULN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Aromatic Substitution and Functional Group Introduction

The starting material is typically a phenol or aniline derivative substituted with methoxy and methyl groups. Introduction of the bromo substituent at the 2-position is commonly achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to ensure regioselectivity.

  • Reaction conditions : Bromination is often carried out in solvents like dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature to avoid over-bromination.
  • Yield considerations : Selectivity and yield depend on the directing effects of the methoxy and methyl groups and reaction time.

Carbamate Formation

The carbamate group is introduced by reacting the substituted aromatic amine or hydroxyl intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

  • Typical procedure : The amine intermediate is dissolved in an organic solvent (e.g., dichloromethane), cooled to 0°C, and treated dropwise with the carbamoylating agent and base.
  • Reaction monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress.
  • Purification : The product is purified by recrystallization from solvents like n-hexane or by column chromatography.

Representative Reaction Scheme (Adapted from Patent WO2014203045A1)

Step Reagents & Conditions Outcome Notes
1. Bromination NBS, CH2Cl2, 0°C to RT Introduction of bromo group at ortho position High regioselectivity due to methoxy directing group
2. Carbamate formation tert-butyl chloroformate, Et3N, CH2Cl2, 0°C to RT Formation of tert-butyl carbamate derivative Base neutralizes HCl byproduct
3. Purification Recrystallization from n-hexane Pure tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate Yield typically 70-85%

Research Outcomes and Analytical Data

Yield and Purity

  • Yields for the carbamate formation step are generally reported in the range of 70-85% under optimized conditions.
  • Purity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
  • The bromo-substituted carbamate shows characteristic NMR signals:
    • Aromatic protons shifted due to electron-withdrawing bromo substituent.
    • tert-Butyl group singlet near 1.4 ppm in ^1H NMR.
    • Methoxy group singlet near 3.7 ppm.

Reaction Optimization

  • Bases such as triethylamine and sodium bicarbonate are effective for carbamate formation; however, triethylamine often leads to cleaner reactions.
  • Solvent choice impacts reaction rate and yield; dichloromethane and acetonitrile are preferred.
  • Temperature control (0°C to room temperature) is critical to avoid side reactions.

Analytical Characterization Summary Table

Parameter Observed Value Method Notes
^1H NMR (CDCl3) tert-butyl singlet at 1.4 ppm; aromatic multiplets 6.5-7.5 ppm; methoxy singlet at 3.7 ppm NMR Spectroscopy Confirms substitution pattern
IR (film) Strong carbamate C=O stretch ~1700 cm^-1; aromatic C-H stretch IR Spectroscopy Confirms carbamate formation
MS (ESI) Molecular ion peak consistent with molecular weight Mass Spectrometry Confirms molecular formula
Yield 70-85% Gravimetric High efficiency synthesis

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction Reactions: The carbamate group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of substituted phenyl carbamates.

    Oxidation: Formation of hydroxylated phenyl carbamates.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a scaffold for designing inhibitors of specific enzymes involved in diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions and functional groups, leading to distinct chemical and physical properties. Key comparisons include:

Compound Name (CAS No.) Substituents Similarity Score Key Differences vs. Target Compound
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (169303-80-4) Br (2), OMe (5) 0.86 Methoxy at position 5 instead of 3; lacks 6-methyl
tert-Butyl (2-bromophenyl)carbamate (78839-75-5) Br (2) 0.76 No methoxy or methyl groups; simpler structure
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate Br (5), OMe (2), ethyl side chain Ethyl group introduces stereochemistry (S-configuration)
5-Bromobenzo[d]oxazol-2(3H)-one (14733-73-4) Oxazolone ring, Br (5) 0.78 Oxazolone core replaces carbamate; different reactivity

Key Observations :

  • Substituent Position: The methoxy group’s position significantly impacts electronic effects. In contrast, the 5-methoxy analog (CAS 169303-80-4) directs electronic effects to different positions .
  • Steric Effects: The 6-methyl group in the target compound introduces steric hindrance near the carbamate, which may reduce nucleophilic attack rates compared to non-methylated analogs like CAS 78839-75-5 .
  • Functional Group Differences : Oxazolone derivatives (e.g., CAS 14733-73-4) lack the carbamate’s amine-protecting capability but may exhibit enhanced electrophilic reactivity due to the lactone-like structure .

Physicochemical Properties

  • Melting Points : Methyl and methoxy substituents increase molecular symmetry and van der Waals interactions, likely resulting in higher melting points than less-substituted analogs like CAS 78839-75-5 .

Biological Activity

Tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is an organic compound recognized for its potential biological activities. This compound, a derivative of phenylcarbamate, features a tert-butyl group, a bromine atom, and a methoxy group on the phenyl ring. Its unique structural characteristics contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-3-methoxy-6-methylphenyl isocyanate with tert-butyl alcohol under anhydrous conditions, often facilitated by a base such as triethylamine. This method ensures the stability of the isocyanate group during the reaction process.

Research indicates that this compound interacts with various biomolecules, particularly enzymes. It has been shown to inhibit cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which are crucial for drug metabolism and detoxification processes in humans.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2C19Non-competitive
CYP2C9Mixed-type

Cellular Effects

The compound exhibits significant effects on cellular processes. It can influence gene expression related to detoxification and metabolic pathways. For example, studies have demonstrated that it affects the expression of genes involved in oxidative stress responses, which can be critical in cancer biology and other diseases.

Case Study: Gene Expression Modulation

In laboratory settings, treatment with this compound resulted in altered expression levels of detoxification genes in human liver cell lines. This modulation suggests its potential role as a biochemical probe for studying enzyme mechanisms and drug interactions.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding interactions with enzymes. It can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby affecting the overall catalytic function of these enzymes.

Temporal Effects in Laboratory Settings

The stability of this compound under various storage conditions has been assessed. The compound remains stable when stored at 2-8°C but shows signs of degradation when exposed to higher temperatures or moisture over time.

Applications in Drug Development

Given its ability to interact with biological targets, this compound holds promise as a precursor for pharmacologically active compounds. Its structural features allow for further modifications that may enhance its biological activity or selectivity against specific targets.

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